methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
CAS No.:
Cat. No.: VC13672617
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H34O5 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16?,17?,18-,20?/m1/s1 |
| Standard InChI Key | WGCXTGBZBFBQPP-MFYMNIHXSA-N |
| Isomeric SMILES | CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)OC)O)O |
| SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |
Introduction
Chemical Formula and Molecular Weight
While the exact molecular weight and formula for methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate are not provided in the search results, similar compounds often have molecular weights in the range of 300 to 400 g/mol due to their complex structure.
Stereochemistry
The compound contains chiral centers indicated by the (2R) and (E) configurations, suggesting specific spatial arrangements of its atoms. This stereochemistry is crucial for its biological activity and chemical properties.
Functional Groups
The presence of hydroxyl (-OH), ester (-COOCH3), and double bonds indicates potential sites for chemical reactions and interactions with biological systems.
Related Compounds
Compounds with similar structures have been studied for their potential biological activities, such as antiproliferative effects on cancer cells. For example, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown inhibitory actions on colon cancer cells .
Potential Applications
While direct research on methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate is lacking, related compounds suggest potential applications in pharmaceuticals, particularly in cancer treatment.
Data Tables
Given the lack of specific data on methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate, we can consider a general comparison with similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume